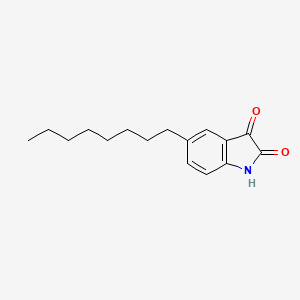
5-Octylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Octylindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an indoline ring system with an octyl chain attached, making it a unique structure with potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylindoline-2,3-dione typically involves the N-alkylation of isatin derivatives. One common method includes the reaction of isatin with octyl halides under phase transfer catalysis conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents like methanol and chloroform are often used, and the reactions are monitored by thin-layer chromatography (TLC) to ensure completion .
Analyse Des Réactions Chimiques
Types of Reactions
5-Octylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the indoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions
Major Products
The major products formed from these reactions include halogenated indoline derivatives, quinones, and diols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Used as a corrosion inhibitor for metals and as a precursor for materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of 5-Octylindoline-2,3-dione involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with multiple receptors and pathways, making it a versatile molecule for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octylindoline-2,3-dione: Similar structure with an octyl chain, used in similar applications.
1-Dodecylindoline-2,3-dione:
Uniqueness
5-Octylindoline-2,3-dione stands out due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobic interactions are desired, such as in enzyme inhibition and material science .
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
5-octyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-8-12-9-10-14-13(11-12)15(18)16(19)17-14/h9-11H,2-8H2,1H3,(H,17,18,19) |
Clé InChI |
QJBBDYMDMKZBGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
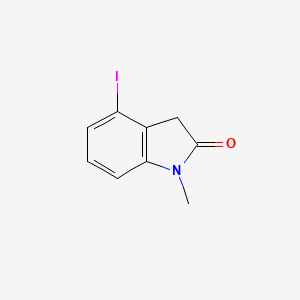
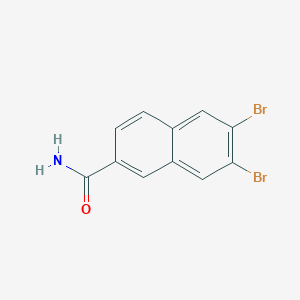
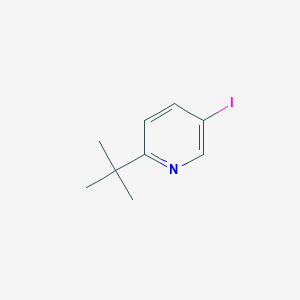
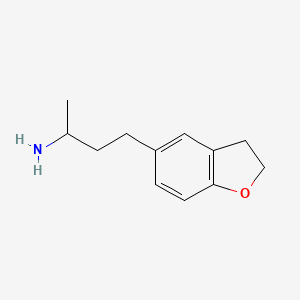
![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)

![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)
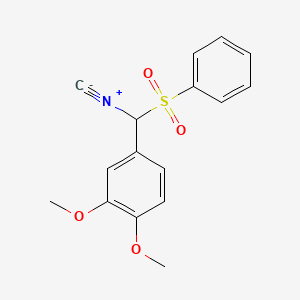
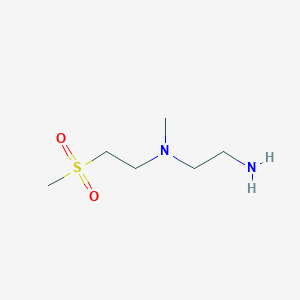

![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
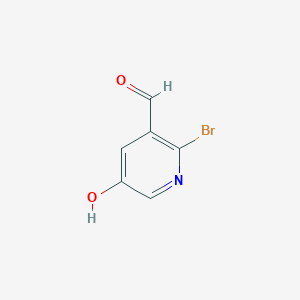
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)
